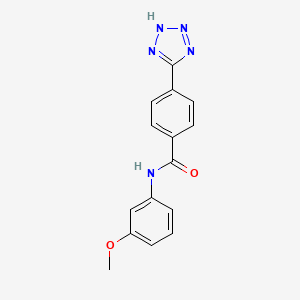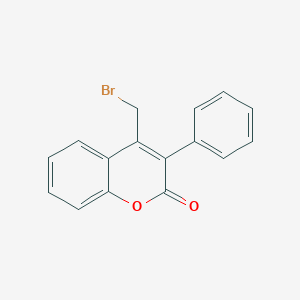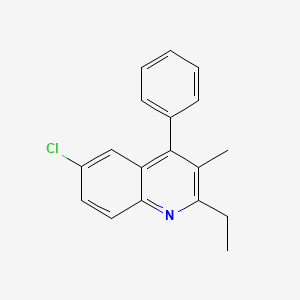![molecular formula C14H22N4O2 B12537015 N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea CAS No. 142031-44-5](/img/structure/B12537015.png)
N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea is a synthetic organic compound with a complex structure It features a urea backbone substituted with a 3-methyl-4-nitrosophenyl group and a propylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-(3-methyl-4-nitrosophenyl)propylamine with an appropriate isocyanate under mild conditions. This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic addition reactions. The process is designed to be scalable and efficient, ensuring high yields and chemical purity. The use of water as a solvent and the avoidance of hazardous reagents like phosgene make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways. The compound may also interact with proteins and enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[3-(4-Methoxyphenyl)propyl]amino}propyl)urea
- N-(3-{[3-(3-Chlorophenyl)propyl]amino}propyl)urea
- N-(3-{[3-(4-Nitrophenyl)propyl]amino}propyl)urea
Uniqueness
N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group .
Properties
CAS No. |
142031-44-5 |
|---|---|
Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
3-[3-(3-methyl-4-nitrosophenyl)propylamino]propylurea |
InChI |
InChI=1S/C14H22N4O2/c1-11-10-12(5-6-13(11)18-20)4-2-7-16-8-3-9-17-14(15)19/h5-6,10,16H,2-4,7-9H2,1H3,(H3,15,17,19) |
InChI Key |
HWRMSLHHDKKLKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCNCCCNC(=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)

![N-[(5Z)-5-(2-Methylpropylidene)-4-oxo-2-cyclopenten-1-yl]benzamide](/img/structure/B12536945.png)
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)

![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)




![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)
